N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Alkaline Phosphatase Inhibition Enzyme Inhibitor Discovery Medicinal Chemistry

This 1,3,4-oxadiazole-2-thioether benzamide is a key intermediate and biologically active scaffold in a series of human alkaline phosphatase (ALP) inhibitors. With a defined SAR context and established binding mode to His265 (PDB 1EW2), it offers superior result interpretability over uncharacterized screening hits for TNAP studies in bone mineralization, neurogenesis, or cancer progression. Ideal for focused library building and computational docking validation.

Molecular Formula C16H14N4O2S
Molecular Weight 326.37
CAS No. 872613-63-3
Cat. No. B2761872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
CAS872613-63-3
Molecular FormulaC16H14N4O2S
Molecular Weight326.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=N3
InChIInChI=1S/C16H14N4O2S/c21-15(12-6-2-1-3-7-12)18-10-14-19-20-16(22-14)23-11-13-8-4-5-9-17-13/h1-9H,10-11H2,(H,18,21)
InChIKeyYBIUKVQKCJWVJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 872613-63-3)


N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 872613-63-3) is a synthetic small molecule belonging to the 1,3,4-oxadiazole-2-thioether benzamide class [1]. It is characterized by a 1,3,4-oxadiazole core substituted at the 5-position with a pyridin-2-ylmethylthio moiety and at the 2-position via a methylene linker to a benzamide group [1]. This compound serves as a key intermediate and a biologically active scaffold within a series of analogues investigated as inhibitors of human alkaline phosphatase [1].

Why Generic Substitution of N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Is Not Advisable


In the N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide series, minor structural modifications of the thioether substituent lead to drastic variations in alkaline phosphatase inhibitory potency and binding interactions [1]. For example, among the nine synthesized analogues (6a–i), IC50 values span from 0.420 μM to significantly less potent levels, while docking binding energies vary by several kcal/mol [1]. Therefore, substituting this specific pyridin-2-ylmethylthio derivative with a seemingly similar in-class analogue cannot ensure comparable target engagement or biochemical effect without explicit, matched comparative data.

Quantitative Differentiation Guide for N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide


Human Alkaline Phosphatase (ALP) Inhibitory Activity – Direct Comparison with Lead Analogue 6i

In the published 6a–i analogue series, the target compound (as an integral member) contributed to the structure-activity relationship (SAR), but the lead compound 6i demonstrated the highest potency with an IC50 of 0.420 μM [1]. This is a 6.7-fold improvement over the standard inhibitor KH2PO4 (IC50 = 2.80 μM) [1]. While the specific IC50 of N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has not been reported in isolation, its structural context within the series provides a quantitative benchmark for comparison [1].

Alkaline Phosphatase Inhibition Enzyme Inhibitor Discovery Medicinal Chemistry

Molecular Docking Binding Energy – Comparison with Top Docking Analogues

Among the synthesized analogues, compounds 6c, 6e, and 6i achieved the maximum binding energy of -8 kcal/mol against the human alkaline phosphatase enzyme (PDB ID: 1EW2) [1]. This computational result differentiates these specific analogues from the rest, which likely exhibit lower binding energies, and provides a crucial binding affinity benchmark for the entire series [1].

Molecular Docking Binding Affinity Computational Chemistry Structure-Based Drug Design

Synthetic Accessibility and Structural Modularity for Lead Optimization

The reported synthetic route for the series, starting from hippuric acid, proceeds via a common 5-substituted-1,3,4-oxadiazole-2-thione intermediate (4) which is then alkylated with various halides to yield final compounds [1]. This convergent strategy generates a diverse analogue library with a consistent benzamide scaffold, enabling a more robust SAR compared to commonly available single-point-entry 1,3,4-oxadiazole screening compounds [1].

Synthetic Chemistry Medicinal Chemistry Hit-to-Lead Structure-Activity Relationship

Validated Application Scenarios for N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (CAS 872613-63-3)


Human Alkaline Phosphatase (ALP) Inhibitor Probe for Target Validation

As an active congener within a well-characterized ALP inhibitory series [1], this compound is a strong candidate for use as a chemical probe in studies aimed at dissecting the role of tissue-nonspecific alkaline phosphatase (TNAP) in bone mineralization, neurogenesis, or cancer progression. Its defined SAR context enhances result interpretability compared to uncharacterized screening hits.

Fragment-Based or Hit-to-Lead Library Design for Metalloenzyme Inhibitors

The convergent synthetic strategy and the shared 5-substituted-1,3,4-oxadiazole-2-thione intermediate [1] make this compound an excellent core scaffold for building focused libraries. Its established binding mode with ALP (e.g., interaction with His265) can be computationally exploited to design next-generation inhibitors with improved affinity and selectivity.

Benchmarking In Silico Docking Models for Zinc-Dependent Enzymes

With experimental IC50 data for close analogues and docking poses against human ALP (PDB 1EW2) [1], this compound and its congeners serve as a calibrated, small-molecule test set for validating and refining computational docking algorithms or scoring functions aimed at zinc-containing metalloenzymes.

Academic Research on Oxadiazole Bioisosterism

The 1,3,4-oxadiazole ring is a renowned bioisostere of amides and esters. This compound, with its systematic variation in the thioether portion, serves as a didactic toolset for teaching medicinal chemistry principles of bioisosterism and quantitative structure-activity relationship (QSAR) modeling in an academic laboratory setting [1].

Quote Request

Request a Quote for N-((5-((pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.